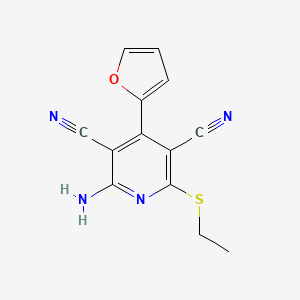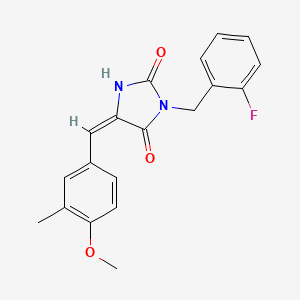![molecular formula C16H19N3O3 B5666632 ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5666632.png)
ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate, also known as EMPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMPC is a hydrazone derivative that has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. In
作用机制
The exact mechanism of action of ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate is not fully understood. However, studies have suggested that ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as DNA topoisomerase II and histone deacetylase. In addition, ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell proliferation, and disrupt the cell membranes of fungi and bacteria. In vivo studies have also demonstrated that ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate can inhibit tumor growth and metastasis in animal models of cancer. Additionally, ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has been found to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a versatile compound that can be used in a variety of experimental settings. However, the synthesis of ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate is relatively complex and requires specialized equipment and expertise. In addition, the toxicity of ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has not been fully evaluated, which could limit its potential therapeutic applications.
未来方向
There are several future directions for the study of ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate. One area of research could focus on the development of new synthetic methods for ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate that are more efficient and environmentally friendly. Another area of research could explore the potential of ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate as a lead compound for the development of new anticancer, antifungal, and antibacterial agents. Additionally, further studies are needed to fully evaluate the toxicity and safety of ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate, which could pave the way for its clinical development.
合成方法
The synthesis of ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves the condensation of 3-methoxybenzohydrazide with ethyl acetoacetate in the presence of glacial acetic acid and concentrated sulfuric acid. The resulting product is then treated with methyl iodide to yield ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate. The overall yield of ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate is about 50%.
科学研究应用
Ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has also been found to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate has been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-5-22-16(20)14-10(2)15(17-11(14)3)19-18-12-7-6-8-13(9-12)21-4/h6-9,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPALFJORLHUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)
![N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5666554.png)

![2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5666559.png)

![1-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5666572.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5666577.png)

![2-[(2,5-dichlorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5666609.png)
![5-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5666613.png)
![5-(methylsulfonyl)-1'-(1,3-thiazol-4-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666618.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5666619.png)
![4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B5666628.png)
![3-allyl-1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-3-piperidinecarboxylic acid](/img/structure/B5666631.png)